molecular formula C13H11N3O3 B11473915 4-(1,3-benzodioxol-5-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(1,3-benzodioxol-5-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11473915
M. Wt: 257.24 g/mol
InChI Key: HOBODXLZMBWRTP-UHFFFAOYSA-N
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Description

4-(1,3-benzodioxol-5-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound that features a benzodioxole moiety fused with a pyrazolopyridine structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Construction of the Pyrazolopyridine Core: This involves the reaction of appropriate hydrazine derivatives with pyridine carboxaldehyde under acidic conditions to form the pyrazolopyridine core.

    Coupling Reactions: The final step involves coupling the benzodioxole moiety with the pyrazolopyridine core using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, solvent selection, and catalyst optimization.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-benzodioxol-5-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, particularly at the methylene bridge.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

4-(1,3-benzodioxol-5-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1,3-benzodioxole derivatives: Compounds like piperonyl butoxide share the benzodioxole moiety.

    Pyrazolopyridine derivatives: Compounds with similar core structures but different substituents.

Uniqueness

4-(1,3-benzodioxol-5-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is unique due to its specific combination of the benzodioxole and pyrazolopyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C13H11N3O3/c17-12-4-8(9-5-14-16-13(9)15-12)7-1-2-10-11(3-7)19-6-18-10/h1-3,5,8H,4,6H2,(H2,14,15,16,17)

InChI Key

HOBODXLZMBWRTP-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)NN=C2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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